molecular formula C16H14ClN3O2 B11089825 2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide

2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide

Cat. No.: B11089825
M. Wt: 315.75 g/mol
InChI Key: GOHLFKROPPDHGN-UHFFFAOYSA-N
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Description

2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated acetamide group attached to a phenyl ring, which is further connected to a pyridinyl group with cyano and dimethyl substitutions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridinyl and phenyl intermediates. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinol with 3-chloroaniline in the presence of a suitable base to form the intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and dimethyl groups enhances its binding affinity and specificity towards certain biological targets, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE: shares similarities with other chlorinated acetamides and pyridinyl derivatives, such as:

Uniqueness

The unique combination of functional groups in 2-CHLORO-N-{3-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide

InChI

InChI=1S/C16H14ClN3O2/c1-10-6-11(2)19-16(14(10)9-18)22-13-5-3-4-12(7-13)20-15(21)8-17/h3-7H,8H2,1-2H3,(H,20,21)

InChI Key

GOHLFKROPPDHGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)CCl)C

Origin of Product

United States

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